molecular formula C18H17BrN2OS B2765700 (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851805-08-8

(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2765700
CAS No.: 851805-08-8
M. Wt: 389.31
InChI Key: QFNQMNQDVJHSFS-UHFFFAOYSA-N
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Description

(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone: is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methylphenylmethylsulfanyl group, and a dihydroimidazolylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the preparation of the core dihydroimidazole structureCommon reagents used in these reactions include bromine, methylphenylmethylsulfanyl chloride, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2OS/c1-13-6-8-14(9-7-13)12-23-18-20-10-11-21(18)17(22)15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNQMNQDVJHSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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